Cas no 66528-01-6 (3-Isoquinolinecarboxylic acid, 1-phenyl-)

3-Isoquinolinecarboxylic acid, 1-phenyl- structure
66528-01-6 structure
Product Name:3-Isoquinolinecarboxylic acid, 1-phenyl-
CAS No:66528-01-6
MF:C16H11NO2
MW:249.264044046402
CID:396196
PubChem ID:407896
Update Time:2025-04-19

3-Isoquinolinecarboxylic acid, 1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Isoquinolinecarboxylic acid, 1-phenyl-
    • 1-phenylisoquinoline-3-carboxylic acid
    • SCHEMBL10985563
    • 1-phenyl isoquinoline 3-carboxylic acid
    • CHEMBL3251172
    • 66528-01-6
    • DTXSID30328204
    • PZXFZSUYCIHENQ-UHFFFAOYSA-N
    • Inchi: 1S/C16H11NO2/c18-16(19)14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-10H,(H,18,19)
    • InChI Key: PZXFZSUYCIHENQ-UHFFFAOYSA-N
    • SMILES: OC(C1=CC2C=CC=CC=2C(C2C=CC=CC=2)=N1)=O

Computed Properties

  • Exact Mass: 249.07903
  • Monoisotopic Mass: 249.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • PSA: 50.19
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